[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
Description
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid (CAS: 18378-68-2) is a triazole-based compound characterized by a 1,2,4-triazole ring substituted with a 2,4-dichlorophenyl group at position 5 and a sulfanyl-acetic acid moiety at position 2. The molecule’s structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and a pKa of ~3.15 due to the acetic acid group, which influences its solubility and bioavailability .
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-5-1-2-6(7(12)3-5)9-13-10(15-14-9)18-4-8(16)17/h1-3H,4H2,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAXATWDNNEIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NN2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.
Attachment of the Sulfanyl-Acetic Acid Moiety: This final step can be performed through a thiol-ene reaction or other suitable coupling reactions to introduce the sulfanyl-acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.
Scientific Research Applications
Antibacterial Applications
-
Mechanism of Action :
The compound exhibits antibacterial activity primarily through inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Its structural features allow it to interact effectively with bacterial enzymes. -
Case Studies :
- A study demonstrated that derivatives of triazole compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with a dichlorophenyl group displayed enhanced potency compared to their parent compounds .
- Research involving the synthesis of S-bridged hybrids from 5-aryl-4H-1,2,4-triazole derivatives coupled with antibiotics like ciprofloxacin highlighted the increased efficacy against resistant strains of Mycobacterium tuberculosis .
Antifungal Applications
-
Fungal Inhibition :
The compound has shown effectiveness against various fungal pathogens, including those responsible for opportunistic infections in immunocompromised patients. Its triazole ring structure is known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. -
Case Studies :
- A comparative study found that triazole derivatives exhibited antifungal activity comparable to established antifungal agents such as fluconazole and voriconazole . The presence of the sulfanyl group enhances the lipophilicity and cellular uptake of these compounds.
- In vitro tests indicated that specific modifications to the triazole structure significantly improved antifungal potency against Candida species .
Anticancer Activity
-
Mechanism :
Emerging research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation. -
Case Studies :
- A study reported that certain substituted triazoles demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
- The combination of triazole derivatives with conventional chemotherapeutics has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects .
Summary Table of Applications
| Application Type | Activity | Notable Findings |
|---|---|---|
| Antibacterial | High | Effective against Gram-positive/negative bacteria; enhanced potency in hybrids with ciprofloxacin |
| Antifungal | Moderate | Comparable activity to fluconazole; effective against Candida species |
| Anticancer | Significant | Induces apoptosis in cancer cell lines; synergistic effects with chemotherapeutics |
Mechanism of Action
The mechanism of action of [5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl-acetic acid moiety can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs
Triazole derivatives with sulfanyl-acetic acid substituents are a well-studied class due to their versatility in drug design. Below is a comparison of key structural analogs:
Key Observations :
- Halogenation: The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., phenyl-substituted derivatives) .
Physicochemical Properties
Key Observations :
- Lipophilicity : The benzyl-substituted analog shows higher logP, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Solubility : The phenyl-substituted analog has better solubility due to fewer hydrophobic groups.
Pharmacological Activity
Key Observations :
- Anticancer Activity : The benzyl-dichlorophenyl analog shows moderate activity against breast cancer cells, likely due to enhanced lipophilicity and cellular uptake .
- Anti-inflammatory Activity : The phenyl analog exhibits efficacy close to diclofenac, suggesting the acetic acid moiety is critical for COX inhibition .
Biological Activity
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and mechanisms of action.
- Molecular Formula : C16H10Cl3N3O2S
- Molecular Weight : 405.7 g/mol
- IUPAC Name : 5-(2,4-dichlorophenyl)-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid
Cytotoxicity Studies
Recent studies have demonstrated that compounds similar to 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT-116 | 7–11 | 4 |
| MCF-7 | 15–24 | 2 |
| HeLa | 11–18 | 3.1 |
These values indicate a promising potential for the compound in targeting specific cancer types while minimizing effects on normal cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular Docking Studies : Computational studies suggest that the compound interacts with specific target proteins crucial for cancer cell survival. For example, molecular docking simulations have identified binding sites on the MDM2 protein, which is known to regulate tumor suppressor p53 .
Structure-Activity Relationship (SAR)
The SAR analysis of related triazole compounds indicates that:
- The presence of electron-withdrawing groups (such as chlorine) enhances cytotoxicity.
- The triazole ring is essential for biological activity; modifications to this ring can significantly alter potency.
For example, compounds with methyl substitutions on the phenyl ring showed increased activity against HCT-116 cells .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study A : A series of triazole compounds were synthesized and tested against HCT-116 and MCF-7 cell lines. The most active derivatives showed IC50 values comparable to established chemotherapeutics.
- Study B : Molecular dynamics simulations revealed that certain structural modifications could improve binding affinity to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
